Product packaging for 2-Azido-4-iodo-1-methylbenzene(Cat. No.:)

2-Azido-4-iodo-1-methylbenzene

Cat. No.: B8301010
M. Wt: 259.05 g/mol
InChI Key: BSGILPHDXMYMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-4-iodo-1-methylbenzene (CAS: 884602-27-1 ) is a versatile aromatic compound with the molecular formula C7H6IN3 . It features both an azide group and an iodine substituent on a toluene backbone, making it a valuable synthetic building block. The iodine moiety serves as an excellent site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures . Concurrently, the azide group is highly reactive and can participate in "click chemistry" cycloadditions, notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This dual functionality allows researchers to efficiently create conjugated systems and is particularly useful in materials science, polymer chemistry, and the development of pharmaceutical intermediates . The compound is a solid and should be stored at room temperature . It is offered in high purity (typically 95% ) and is analyzed by techniques including LCMS, HPLC, and NMR to ensure quality and consistency for demanding research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B8301010 2-Azido-4-iodo-1-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-azido-4-iodo-1-methylbenzene

InChI

InChI=1S/C7H6IN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3

InChI Key

BSGILPHDXMYMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Azido 4 Iodo 1 Methylbenzene and Analogous Systems

Strategies for Azide (B81097) Introduction

The introduction of an azide group onto an aromatic scaffold can be achieved through several distinct chemical transformations. These methods range from classical diazonium salt chemistry to modern transition-metal-catalyzed reactions and direct C-H functionalization approaches.

Dediazoniation Reactions from Aromatic Amines

A well-established and widely used method for the synthesis of aryl azides involves the conversion of an aromatic amine into a diazonium salt, which is subsequently displaced by an azide anion. This two-step process, known as dediazoniation, is a reliable route to a diverse range of aryl azides. The precursor for 2-azido-4-iodo-1-methylbenzene (B6202918), 2-amino-5-iodotoluene, can be prepared by the direct iodination of o-toluidine.

Utilizing Arenediazonium Tosylates and Sodium Azide

A significant advancement in the synthesis of aryl azides from aromatic amines involves the use of arenediazonium tosylates (ADTs). This method offers a safer and more efficient alternative to traditional diazotization procedures that often use hazardous and unstable diazonium salts. The reaction of ADTs with sodium azide in water at room temperature provides aryl azides in high yields and purity, often without the need for further purification. This metal-free approach is also environmentally friendly due to the use of water as the solvent.

The general procedure involves the diazotization of an aromatic amine with sodium nitrite (B80452) in the presence of p-toluenesulfonic acid (p-TsOH), followed by the addition of sodium azide. This one-pot synthesis is applicable to a wide array of aromatic amines bearing both electron-donating and electron-withdrawing substituents.

Table 1: Synthesis of Aryl Azides via Arenediazonium Tosylates
Aromatic AmineProductYield (%)
Aniline (B41778)Phenyl azide98
4-Methylaniline4-Methylphenyl azide99
4-Methoxyaniline4-Methoxyphenyl azide98
4-Chloroaniline4-Chlorophenyl azide99
4-Bromoaniline4-Bromophenyl azide99
4-Nitroaniline4-Nitrophenyl azide95
Ionic Liquid-Supported Dediazoniation with Trimethylsilyl (B98337) Azide

Ionic liquids (ILs) have emerged as green and reusable solvents for a variety of chemical transformations. In the context of aryl azide synthesis, the use of ionic liquids can facilitate the reaction and simplify product isolation. One such method involves the immobilization of arenediazonium tetrafluoroborate (B81430) salts in an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]), followed by reaction with trimethylsilyl azide (TMSN3). This approach provides an efficient route to aryl azides via dediazoniation. The use of an ionic liquid can enhance the stability of the diazonium salt and allow for milder reaction conditions. Furthermore, the non-volatile nature of ionic liquids reduces the risk of exposure to hazardous materials.

Copper-Catalyzed Azidation of Iodoaryl Precursors

Transition metal catalysis, particularly with copper, has provided powerful tools for the formation of carbon-nitrogen bonds. The copper-catalyzed azidation of aryl halides, including iodoaryl precursors, offers a direct method for the introduction of the azide functionality. This reaction typically involves the coupling of an aryl iodide with sodium azide in the presence of a copper(I) catalyst and a suitable ligand.

For instance, the reaction of aryl iodides with sodium azide can be effectively catalyzed by copper(I) iodide (CuI) in the presence of ligands such as L-proline or N,N'-dimethylethylenediamine. koreascience.kr These reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) and can be accelerated using microwave irradiation. koreascience.kr The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the azide anion and subsequent reductive elimination to afford the aryl azide and regenerate the Cu(I) catalyst. This methodology is particularly relevant for the synthesis of this compound from a di-iodinated precursor.

Nucleophilic Aromatic Substitution for Azide Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The azide anion (N3-) is a potent nucleophile and can participate in SNAr reactions to form aryl azides. For example, in a di-iodinated benzene (B151609) derivative bearing an activating group, one of the iodide atoms could be selectively displaced by sodium azide. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative leaving group that increases the electrophilicity of the carbon atom to which it is attached.

Formal C-H Azidation Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. In recent years, significant progress has been made in the development of methods for the direct azidation of aromatic C-H bonds. These reactions bypass the need for pre-functionalized starting materials, such as aryl halides or amines, thereby shortening synthetic sequences.

Palladium-catalyzed oxidative C-H bond activation has been successfully employed for the acylation of azobenzenes with toluene (B28343) derivatives, demonstrating the feasibility of functionalizing the methyl group of toluene. nih.gov The regioselectivity of C-H functionalization is a critical aspect of these reactions. In the case of substituted toluenes, the position of C-H activation can often be directed by steric and electronic factors, as well as by the presence of directing groups. While direct C-H azidation of the aromatic ring of toluene derivatives is an area of ongoing research, the development of such methods would provide a powerful and streamlined approach to the synthesis of compounds like this compound.

Iridium-Catalyzed C-H Borylation Followed by Copper-Catalyzed Azidation

A powerful and modern approach to synthesizing complex aromatic compounds involves the direct functionalization of carbon-hydrogen (C-H) bonds. Iridium-catalyzed C-H borylation is a premier method for this transformation, allowing for the conversion of unreactive C-H bonds into versatile boronate esters. acs.orgrsc.org These esters can then undergo a wide range of subsequent reactions.

The synthesis of an azido-substituted arene using this two-step strategy begins with the regioselective borylation of a suitable aromatic precursor. The iridium catalyst, often in conjunction with a specific ligand, directs the borylation to a particular C-H bond, largely governed by steric factors. rsc.org For a 1,3-disubstituted arene, borylation typically occurs at the position meta to both substituents to avoid steric hindrance. acs.org

Once the arylboronic ester is formed, it can be converted to an azide through a copper-catalyzed or copper-mediated reaction. This sequence provides a one-pot method for the direct C-H azidation of arenes. While the direct azidation of 4-iodo-1-methylbenzene at the C2 position would be challenging due to steric hindrance, this methodology is highly effective for preparing analogous systems where steric factors are more favorable.

Table 1: Key Features of Iridium-Catalyzed C-H Borylation

FeatureDescription
Catalyst Typically an Iridium(I) precursor, such as [Ir(COD)OMe]2.
Borylating Agent Pinacolborane (B2pin2) is commonly used.
Regioselectivity Primarily controlled by sterics; borylation occurs at the least hindered C-H bond.
Versatility The resulting boronate esters can be converted into a wide array of functional groups, including azides, nitriles, halides, and more. acs.org

Strategies for Iodo Group Introduction

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of this compound. Several classical and contemporary methods exist for this purpose.

Aryl Iodide Synthesis from Arylhydrazines and Iodine

A facile and efficient metal-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine. acs.orgnih.govresearchgate.net This one-pot reaction proceeds in moderate to excellent yields without the need to isolate intermediate diazonium salts. acs.orgacs.org

The proposed mechanism involves the oxidation of the arylhydrazine by iodine to generate an arenediazonium salt. nih.govnih.gov A subsequent single-electron transfer (SET) from an iodide anion leads to the formation of an aryl radical and an iodine radical. The combination of these two radicals affords the final aryl iodide product. acs.orgnih.gov The reaction tolerates a diverse range of functional groups on the aromatic ring. acs.org

Table 2: Synthesis of Aryl Iodides from Arylhydrazines acs.orgnih.gov

Starting Material (Arylhydrazine HCl)Product (Aryl Iodide)Yield (%)
4-Methylphenylhydrazine HCl4-Iodotoluene85
4-Methoxyphenylhydrazine HCl4-Iodoanisole90
4-Chlorophenylhydrazine HCl1-Chloro-4-iodobenzene92

Sandmeyer-Type Iodination Reactions

The Sandmeyer reaction is a classic and widely used method for converting an aromatic amino group into a variety of substituents, including halides. nih.gov The process begins with the diazotization of a primary aromatic amine (e.g., an aniline derivative) with a nitrite source, typically sodium nitrite (NaNO2), in an acidic medium to form a diazonium salt. nih.govnih.gov

For iodination, the diazonium salt is subsequently treated with an iodide salt, such as potassium iodide (KI). nih.gov Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) salt as a catalyst. organic-chemistry.org This transformation is a reliable method for introducing iodine at a specific position on an aromatic ring, as dictated by the position of the initial amino group. nih.govresearchgate.net

Electrophilic Aromatic Iodination

Direct iodination of an aromatic ring can be achieved through an electrophilic aromatic substitution (EAS) reaction. However, molecular iodine (I2) itself is not electrophilic enough to react with most aromatic compounds. masterorganicchemistry.comolemiss.edu Therefore, the reaction requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as "I+". wikipedia.org

Common reagents and conditions for electrophilic iodination include using I2 in the presence of nitric acid, periodic acid (HIO3 or H5IO6), or N-iodosuccinimide (NIS) with an acid catalyst. olemiss.eduwikipedia.org The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species to form a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity and yields the iodinated product. The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the ring. For a substrate like 2-azido-1-methylbenzene, the methyl group (ortho-, para-directing) and the azido (B1232118) group (ortho-, para-directing) would direct the incoming iodine electrophile.

Metal-Catalyzed Halogen Exchange Reactions

Aryl iodides can be synthesized from other aryl halides (chlorides or bromides) through a process known as the aromatic Finkelstein reaction. nih.gov This halogen exchange is typically mediated by a transition metal catalyst, with copper and palladium complexes being the most common. frontiersin.orgrsc.orgucl.ac.uk

In a typical copper-catalyzed reaction, an aryl bromide is heated with an iodide salt (e.g., NaI or KI) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a stabilizing ligand. nih.govfrontiersin.org This method is particularly useful because aryl bromides are often more accessible or cheaper than the corresponding aryl iodides. The reaction provides a direct and efficient route to a wide range of aryl iodides with good functional group tolerance. frontiersin.orgresearchgate.net

Decarboxylative Iodination of Aromatic Carboxylic Acids

Another modern strategy for synthesizing aryl iodides involves the decarboxylative iodination of readily available aromatic carboxylic acids. nih.gov This transformation replaces a carboxyl group (-COOH) with an iodine atom. Several protocols have been developed, including methods that are induced by visible light or proceed without a transition metal catalyst. organic-chemistry.orgtandfonline.com

For example, a convenient method utilizes a photocatalyst under blue LED irradiation to effect the decarboxylative iodination of various aromatic carboxylic acids in good yields. organic-chemistry.org The reaction offers mild conditions and tolerates a broad scope of substrates. organic-chemistry.orgorganic-chemistry.org Transition-metal-free methods, which may use I2 or other iodine sources in the presence of a base, provide an atom-economical and environmentally friendly alternative to classical methods. nih.govresearchgate.net

Convergent and Divergent Synthesis Routes for Dual Functionalization

Convergent and divergent syntheses represent strategic approaches to improve the efficiency of multi-step syntheses and to generate molecular diversity from common intermediates.

A convergent synthesis strategy aims to improve the efficiency of producing a complex molecule by synthesizing individual fragments of the molecule separately and then combining them in the final stages. wikipedia.org For a molecule like this compound, a hypothetical convergent approach could involve the synthesis of a pre-functionalized arylating agent and a separate functionalized toluene derivative, followed by a cross-coupling reaction. However, for a small molecule such as this, a linear, regioselective approach is often more practical.

A divergent synthesis strategy is particularly valuable for creating a library of related compounds from a single, advanced intermediate. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry or for developing materials with varied properties. In the context of this compound, a key intermediate such as a diazotized aminotoluene derivative can serve as a branching point to introduce a variety of functionalities.

For instance, starting from 4-iodo-2-aminotoluene, the corresponding diazonium salt can be prepared. This diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions to introduce a range of functional groups at the 2-position, including the desired azide. This strategy allows for the synthesis of not only this compound but also a series of analogous compounds with different substituents at the 2-position, all originating from a common precursor.

The following table illustrates a divergent approach starting from 4-iodo-2-toluidine:

Starting MaterialIntermediateReagentProduct
4-Iodo-2-toluidine4-Iodo-2-methylbenzenediazonium saltNaN3This compound
4-Iodo-2-toluidine4-Iodo-2-methylbenzenediazonium saltCuCl/HCl2-Chloro-4-iodo-1-methylbenzene
4-Iodo-2-toluidine4-Iodo-2-methylbenzenediazonium saltCuBr/HBr2-Bromo-4-iodo-1-methylbenzene
4-Iodo-2-toluidine4-Iodo-2-methylbenzenediazonium saltHBF4, heat2-Fluoro-4-iodo-1-methylbenzene
4-Iodo-2-toluidine4-Iodo-2-methylbenzenediazonium saltH2O, heat4-Iodo-2-methylphenol

Regioselective Synthesis Considerations

The regioselective synthesis of this compound is critically dependent on the directing effects of the substituents on the toluene ring. A plausible and regioselective synthetic route begins with a readily available starting material, toluene, and proceeds through a series of electrophilic aromatic substitution and functional group interconversion reactions.

A common strategy involves the initial functionalization of toluene to install one of the substituents, followed by the introduction of the second substituent in a controlled manner. One such well-established pathway proceeds via the nitration of toluene.

Nitration of Toluene : The nitration of toluene with a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution. The methyl group directs the incoming nitro group primarily to the ortho and para positions. The para isomer, 4-nitrotoluene (B166481), is typically the major product due to reduced steric hindrance compared to the ortho position and can be separated from the ortho isomer.

Reduction of the Nitro Group : The nitro group of 4-nitrotoluene can be readily reduced to an amino group to form 4-methylaniline (p-toluidine). Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation. guidechem.com

Iodination of p-Toluidine (B81030) : The direct iodination of p-toluidine can be achieved, but a more reliable method for introducing iodine at a specific position is through the Sandmeyer reaction. This involves the diazotization of the amino group followed by reaction with an iodide salt.

Diazotization and Azidation : A more direct route to the target compound would involve the diazotization of an appropriately substituted aminotoluene. A plausible precursor is 4-iodo-2-aminotoluene. The synthesis of this intermediate would require a multi-step process, likely starting with the protection of the amino group of o-toluidine, followed by iodination at the para position, and subsequent deprotection. Once 4-iodo-2-aminotoluene is obtained, it can be converted to the target compound.

The key steps in this regioselective synthesis are outlined below:

StepReactionReagents and ConditionsKey Intermediate
1NitrationHNO3, H2SO44-Nitrotoluene
2ReductionFe, HCl4-Methylaniline (p-Toluidine)
3Acetylation (Protection)Acetic anhydrideN-(4-methylphenyl)acetamide
4IodinationI2, periodic acidN-(4-iodo-2-methylphenyl)acetamide
5Hydrolysis (Deprotection)Acid or base4-Iodo-2-aminotoluene
6DiazotizationNaNO2, HCl (aq), 0-5 °C4-Iodo-2-methylbenzenediazonium chloride
7AzidationNaN3This compound

This sequence of reactions ensures the desired regiochemistry. The acetylation of the amino group in step 3 is crucial as it moderates the activating effect of the amine and protects it from oxidation during the subsequent iodination step. The acetyl group also directs the incoming electrophile (iodine) to the ortho and para positions relative to itself. Since the para position is already occupied by the methyl group, iodination occurs at the ortho position, which is the desired 4-position of the final product relative to the methyl group. Subsequent deprotection and diazotization followed by azidation yield the target molecule, this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Azido 4 Iodo 1 Methylbenzene

Reactivity of the Azido (B1232118) Group

The azido group is best described as a 1,3-dipole, making it an ideal participant in cycloaddition reactions with various unsaturated partners known as dipolarophiles. This reactivity is the foundation of its widespread use in synthetic chemistry, particularly in the field of "click chemistry."

Cycloaddition reactions involving the azido group of 2-Azido-4-iodo-1-methylbenzene (B6202918) provide efficient pathways to synthesize 1,2,3-triazole derivatives. These reactions can be promoted by metal catalysts or by employing highly reactive, strained reaction partners.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgresearchgate.net This reaction unites an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govwikipedia.org The process is broadly tolerant of various functional groups, making it a robust method for molecular assembly. organic-chemistry.org

Cycloaddition Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselectivity and Scope

For an aryl azide such as this compound, the CuAAC reaction with a terminal alkyne is expected to proceed with high regioselectivity, yielding the corresponding 1-(4-iodo-2-methylphenyl)-4-substituted-1H-1,2,3-triazole. acs.org The mechanism, which is distinct from the uncatalyzed thermal cycloaddition, involves the formation of a copper-acetylide intermediate that directs the azide to react in a specific orientation. wikipedia.org This catalytic control overrides the electronic effects of the substituents on the azide, ensuring the formation of the 1,4-isomer as the sole product. organic-chemistry.org

Catalytic Systems and Ligand Effects

The active catalyst in CuAAC is the copper(I) ion. scispace.com While Cu(I) salts like CuI can be used directly, it is more common to generate Cu(I) in situ from a more stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.orgscispace.com This approach ensures a low, steady concentration of the active Cu(I) species, minimizing side reactions. nih.gov

Ligands play a critical role in the efficacy of the CuAAC catalytic system. They serve multiple functions: stabilizing the Cu(I) oxidation state against disproportionation or oxidation, increasing the solubility of the copper catalyst, and accelerating the catalytic cycle. researchgate.netwikipedia.orgnih.gov The development of various ligands has been instrumental in expanding the utility of CuAAC, particularly in complex environments like biological systems. jenabioscience.com N-heterocyclic carbenes (NHCs) and various amine-based chelators have proven to be highly effective. nih.govnih.gov

Table 1: Representative Catalytic Systems and Ligands for CuAAC Reactions

Catalyst/PrecursorReducing AgentLigandTypical Solvent(s)Key Features
CuSO₄Sodium AscorbateTris(benzyltriazolylmethyl)amine (TBTA)t-BuOH/H₂O, DMSOThe first widely used accelerating ligand; stabilizes Cu(I). researchgate.net
CuSO₄Sodium AscorbateTris(3-hydroxypropyltriazolylmethyl)amine (THPTA)WaterHighly water-soluble ligand, ideal for bioconjugation. scispace.com
CuINone neededN-Heterocyclic Carbenes (NHCs)Organic Solvents (e.g., THF, Toluene)Highly active catalysts, often used in neat conditions or at very low loadings. nih.govresearchgate.net
CuSO₄Sodium AscorbateBathophenanthroline disulfonate (BPS)WaterWater-soluble phenanthroline-based ligand. researchgate.net
CuBrNone neededPolydentate Amine LigandsOrganic SolventsCan facilitate catalysis by preventing aggregation of copper acetylides. nih.gov

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC. This reaction relies on the high intrinsic reactivity of a strained cyclooctyne with an azide. nih.gov The release of ring strain provides the thermodynamic driving force for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. vectorlabs.com This bioorthogonality makes SPAAC exceptionally valuable for applications in living systems where the cytotoxicity of copper is a concern. nih.govvectorlabs.com

The reaction of this compound in a SPAAC reaction would proceed by mixing it with a suitable strained alkyne. Unlike CuAAC, SPAAC typically produces a mixture of regioisomers, although one isomer may predominate depending on the specific structure of the cyclooctyne. The reaction rate is primarily determined by the nature of the strained alkyne, with more highly strained systems reacting faster. magtech.com.cn Modifications to the cyclooctyne framework, such as the addition of fluorine atoms or fusion to aromatic rings, have been employed to tune reactivity and stability. nih.govresearchgate.net

Table 2: Common Strained Alkynes Used in SPAAC and General Reactivity Trends

Strained AlkyneAbbreviationGeneral FeaturesRelative Rate
DibenzocyclooctyneDBCOHigh reactivity and stability; widely used for bioconjugation. vectorlabs.comFast
BicyclononyneBCNGood balance of stability and reactivity.Moderate-Fast
AzacyclooctyneAZAGood stability and kinetics.Moderate-Fast
Difluorinated CyclooctyneDIFOFused ring system with fluorine atoms enhances reactivity.Very Fast
Dibenzoannulated cyclooctyneDIBOPossesses high ring strain, leading to rapid reaction rates. nih.govVery Fast

Aryl azides that contain a tethered alkyne or other dipolarophile can undergo intramolecular [3+2] cycloaddition reactions to form fused heterocyclic ring systems. rsc.org For this compound, such a reaction would require prior modification to introduce an unsaturated moiety onto the molecule, for instance, by functionalizing the methyl group with an alkyne-containing chain.

Reduction Reactions to Amines

The reduction of the azide group in this compound to a primary amine is a fundamental transformation, yielding 4-iodo-2-methylaniline. This conversion can be achieved through several synthetic methodologies, each with its own set of advantages regarding reaction conditions and functional group compatibility.

One of the most common and mild methods for this reduction is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine and a phosphine oxide byproduct. The reaction proceeds in two main steps: the formation of the iminophosphorane through nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of nitrogen gas, and the hydrolysis of the iminophosphorane to the amine and phosphine oxide. acs.orgnih.gov The Staudinger reduction is known for its mild conditions and high chemoselectivity, making it a suitable method for substrates with sensitive functional groups. nih.gov

Catalytic hydrogenation is another effective method for the reduction of aryl azides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The azide is selectively reduced to the amine without affecting the aryl iodide. Various other reducing agents and catalytic systems have been reported for the reduction of aryl azides, including the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst, or indium-mediated reductions. acs.orgwikipedia.org These methods offer alternatives with different selectivities and reaction conditions. For instance, heterogeneous nanoparticle catalysts have been shown to be highly chemoselective for the reduction of aryl azides under mild conditions. organic-chemistry.org

The resulting product, 4-iodo-2-methylaniline, is a valuable synthetic intermediate. nih.govresearchgate.net Its synthesis can also be approached from 4-methylaniline through direct iodination or a multi-step process involving nitration, reduction, and then iodination. nih.govyonedalabs.com

Table 1: Common Methods for the Reduction of this compound to 4-Iodo-2-methylaniline
MethodReagents and ConditionsKey Features
Staudinger Reduction1. Triphenylphosphine (PPh₃) 2. Water (H₂O)Mild reaction conditions, high chemoselectivity. acs.orgnih.gov
Catalytic HydrogenationHydrogen gas (H₂), Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)Effective for selective azide reduction.
Sodium Borohydride/Cobalt(II) ChlorideNaBH₄, CoCl₂·6H₂O in waterCatalytic, heterogeneous conditions. wikipedia.org
Indium-mediated ReductionIndium, HCl in aqueous THFProvides high to quantitative yields. wikipedia.org

Nitrene Chemistry and Rearrangements

The azide group of this compound can serve as a precursor to a highly reactive intermediate known as a nitrene. Upon thermolysis or photolysis, the azide group eliminates a molecule of nitrogen (N₂) to generate the corresponding 2-iodo-4-methylphenylnitrene. Nitrenes are electron-deficient species and can exist in either a singlet or a triplet state, which influences their reactivity.

Aryl nitrenes are known to undergo a variety of intramolecular reactions. One of the characteristic reactions of aryl nitrenes is ring expansion , leading to the formation of seven-membered ring cumulenes. This process can be in equilibrium with the nitrene, which can also undergo ring-opening to form nitriles. The specific reaction pathway is often complex and dependent on the reaction conditions and the substitution pattern of the aromatic ring.

In the case of 2-iodo-4-methylphenylnitrene, intramolecular reactions could potentially involve the substituents on the ring. However, due to the high reactivity of nitrenes, they are typically generated and used in situ. The presence of ortho-substituents can influence the outcome of these reactions. For instance, the thermal decomposition of related compounds like 2-(2-azido-4-methylphenyl)benzotriazole has been studied, which proceeds through a nitrene intermediate and leads to the formation of tetracyclic products. This suggests that the nitrene generated from this compound could potentially undergo intramolecular cyclization reactions if a suitable reaction partner is present in the molecule or in the reaction mixture.

The study of nitrene chemistry often involves trapping the reactive intermediate with various substrates. The electrophilic nature of nitrenes allows them to react with nucleophiles, and they can also undergo C-H insertion reactions. The specific products formed from the nitrene of this compound would depend on the reaction conditions and the presence of other reagents.

Functional Group Tolerability and Selective Transformations

The presence of both an azide and an iodo group on the same aromatic ring in this compound allows for selective chemical transformations, provided that the reaction conditions are carefully chosen. The differing reactivity of these two functional groups enables a high degree of functional group tolerability in various synthetic operations.

Selective Reduction of the Azide Group: As discussed in section 3.1.2, the azide group can be selectively reduced to an amine in the presence of the iodo group. Many reduction methods, including the Staudinger reaction and certain catalytic hydrogenations, are mild enough not to affect the carbon-iodine bond. nih.gov This chemoselectivity is crucial for synthetic strategies where the iodo group is intended for subsequent reactions, such as cross-coupling.

Selective Reaction of the Iodo Group: Conversely, the iodo group can undergo reactions while leaving the azide group intact. A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction (see section 3.2.2.1). The conditions for these reactions are generally compatible with the azide functionality. The azide group is relatively stable and does not typically interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions.

This functional group tolerability allows for a modular approach to the synthesis of complex molecules. For example, one could first perform a Suzuki-Miyaura coupling on the iodo group to introduce a new aryl or alkyl substituent, and then subsequently reduce the azide group to an amine. This stepwise functionalization provides a powerful tool for the construction of diverse molecular architectures.

Table 2: Selective Transformations of this compound
TransformationFunctional Group ReactedFunctional Group ToleratedTypical Reaction
ReductionAzideIodoStaudinger Reaction, Catalytic Hydrogenation
Cross-CouplingIodoAzideSuzuki-Miyaura Coupling

Reactivity of the Iodo Group

The iodo group in this compound is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging transformation unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In this compound, the azide group at the ortho position is electron-withdrawing, which should increase the electrophilicity of the carbon atom attached to the iodine, thereby making it more susceptible to nucleophilic attack. The methyl group at the para position is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgnih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. acs.org

For this compound, the reactivity towards nucleophilic aromatic substitution is expected to be modest. While the ortho-azido group provides some activation, it is not as strongly activating as a nitro group. Furthermore, iodide is the poorest leaving group among the halogens in SNAr reactions, with the order of reactivity being F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Therefore, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, would likely be required to effect a nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronic ester) and an organohalide. wikipedia.org This reaction is widely used in organic synthesis due to its mild reaction conditions and high functional group tolerance.

For this compound, the Suzuki-Miyaura coupling is expected to proceed efficiently. Aryl iodides are the most reactive among the aryl halides in the catalytic cycle of the Suzuki reaction, which generally follows the reactivity trend I > Br > Cl > F. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.

The azide functional group is generally compatible with the conditions of the Suzuki-Miyaura coupling. Studies have shown that aryl azides can be successfully employed in Suzuki reactions without undergoing reduction or other undesired side reactions, especially when using phosphine-based ligands. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used in combination with a suitable ligand and a base like potassium carbonate or cesium carbonate.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid would lead to the formation of a biaryl compound, which could then be further functionalized through reactions of the azide group. This highlights the synthetic utility of this compound as a building block for the construction of complex organic molecules.

Table 3: Key Parameters for the Suzuki-Miyaura Coupling of this compound
ParameterTypical Reagents/ConditionsRole in the Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the cross-coupling reaction.
Organoboron ReagentArylboronic acid (Ar-B(OH)₂) or esterSource of the new carbon substituent.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
SolventToluene (B28343), Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organozinc)

The carbon-iodine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic aryl iodide into a nucleophilic organometallic reagent. This is a common strategy for subsequent reactions, including cross-coupling.

Organozinc Reagents: The formation of organozinc compounds (R-ZnX) from aryl iodides is a key step for their use in Negishi couplings. merckmillipore.com These reagents can be prepared by the direct insertion of activated zinc (e.g., Rieke® Zinc) into the C-I bond. merckmillipore.com This method is often compatible with a wide range of functional groups, including esters and nitriles. merckmillipore.com The resulting 2-azido-1-methyl-4-(iodozincio)benzene could then be used in subsequent coupling reactions. Organozinc reagents are generally prepared and used in situ. wikipedia.org

Grignard Reagents: The preparation of a Grignard reagent (R-MgX) would involve reacting this compound with magnesium metal. However, the azido group is generally incompatible with the highly nucleophilic and basic nature of Grignard reagents. The azide may react with the Grignard reagent as it is formed, leading to a complex mixture of products. Therefore, the formation of a stable Grignard reagent from this substrate is considered challenging, and alternative organometallic reagents like organozinc compounds are preferred.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Azide (B81097) Reaction Mechanisms

The azide group is a versatile functional group known for its participation in cycloadditions, rearrangements, and as a precursor to nitrenes. The mechanistic details of these transformations are crucial for controlling reaction outcomes.

Concerted vs. Stepwise Mechanisms in Cycloadditions

The [3+2] cycloaddition reaction between an azide and an alkyne, a classic example of a 1,3-dipolar cycloaddition, is a cornerstone of click chemistry. organic-chemistry.org The mechanism of the uncatalyzed thermal reaction has been a subject of considerable theoretical and experimental study. nih.govbohrium.com Generally, this reaction is considered to be a concerted process, meaning the two new sigma bonds are formed in a single transition state. researchgate.net However, the degree of synchronicity can vary.

Computational studies, often employing density functional theory (DFT), have shown that the thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes can proceed through a highly asynchronous, yet still concerted, mechanism. rsc.orgacs.org The activation barriers for the formation of the two possible regioisomers, 1,4- and 1,5-disubstituted triazoles, are often similar, which can lead to mixtures of products. organic-chemistry.orgnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes, also follows a concerted [3+2] cycloaddition mechanism. wikipedia.org In contrast, some cycloadditions can proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, although this is less common for the azide-alkyne reaction. researchgate.netyoutube.com

Table 1: Comparison of Mechanistic Features in Azide Cycloadditions

Feature Concerted Mechanism Stepwise Mechanism
Transition State A single transition state where both new bonds are partially formed. Two or more transition states with a distinct intermediate.
Intermediate No true intermediate is formed. A zwitterionic or diradical intermediate is generated. researchgate.net
Stereochemistry The reaction is stereospecific. Stereospecificity may be lost if the intermediate has a sufficient lifetime to undergo bond rotation.
Typical Reaction Thermal Huisgen 1,3-dipolar cycloaddition, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgwikipedia.org Less common for azide-alkyne cycloadditions but can occur in other cycloaddition reactions. researchgate.net

Role of Copper Catalysis in Azide-Alkyne Cycloadditions

The introduction of a copper(I) catalyst dramatically alters the mechanism of the azide-alkyne cycloaddition (CuAAC), leading to a significant rate acceleration and high regioselectivity for the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The catalyzed reaction is no longer a concerted pericyclic reaction but a stepwise process involving organometallic intermediates. rsc.orgnih.gov

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide species. nih.govaatbio.com This step significantly increases the nucleophilicity of the alkyne carbon. rsc.org

Coordination and Cyclization: The organic azide coordinates to the copper acetylide. This is followed by a stepwise formation of the triazole ring. nih.govnih.gov A six-membered copper metallacycle intermediate has been proposed. organic-chemistry.org

Protonolysis: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. organic-chemistry.org

Kinetic studies have shown that the reaction rate is often second order with respect to the copper(I) concentration, suggesting that dinuclear copper intermediates play a crucial role. rsc.orgnih.gov DFT calculations and experimental evidence support a mechanism where two copper atoms participate in the catalytic cycle, facilitating the activation of both the alkyne and the azide. nih.govacs.orgresearchgate.net The involvement of dinuclear copper species is believed to lower the activation barrier compared to a mononuclear pathway. researchgate.netrsc.org

Radical Intermediates in Azide Transformations

Beyond cycloadditions, aryl azides can undergo transformations involving radical intermediates, typically initiated by thermolysis or photolysis. These high-energy conditions lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. wikipedia.orgnih.gov

Aryl nitrenes can exist in either a singlet or a triplet electronic state. The ground state is typically the triplet state, which behaves as a diradical. acs.org

Singlet Nitrene: This species is electron-deficient and can undergo various reactions, including insertion into C-H bonds and aziridination of alkenes. It can also rearrange, for instance, through ring expansion to form seven-membered ring cumulenes. wikipedia.org

Triplet Nitrene: This diradical species can undergo radical-type reactions. For example, it can react with molecular oxygen to form nitro compounds or dimerize to form azo compounds. acs.orgrsc.org

The generation of a nitrene from an aryl azide like 2-azido-4-iodo-1-methylbenzene (B6202918) would produce a radical intermediate that could potentially engage in subsequent intramolecular or intermolecular reactions, depending on the reaction conditions and the presence of trapping agents. acs.orgresearchgate.net

Elucidation of Iodide Reaction Mechanisms

The aryl iodide group is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Oxidative Addition, Transmetalation, and Reductive Elimination in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. wikipedia.org The reactivity of the aryl iodide in this compound makes it an excellent substrate for these reactions. The generally accepted catalytic cycle involves three main steps: libretexts.orgjk-sci.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. acs.orguvic.ca This is often the rate-determining step. The palladium inserts into the carbon-iodine bond, forming a square planar palladium(II) intermediate. libretexts.orgyonedalabs.com The propensity for oxidative addition increases down the halogens, making aryl iodides more reactive than the corresponding bromides or chlorides. uvic.ca Both monoligated and bisligated Pd(0) species can be the active catalyst, and the mechanism can be either a concerted, three-centered process or a more polar, SɴAr-like displacement, depending on the ligand, substrate, and coordination number of the palladium. acs.orgchemrxiv.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.org This step requires activation of the organoboron species by a base. wikipedia.orgnih.gov The exact mechanism of transmetalation is complex and remains a subject of detailed investigation. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. libretexts.org This forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyonedalabs.com This step typically requires the two organic groups to be in a cis orientation on the palladium center. libretexts.org

Table 2: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling

Step Description Palladium Oxidation State Change
Oxidative Addition The aryl iodide adds to the palladium center, breaking the C-I bond. uvic.ca Pd(0) → Pd(II)
Transmetalation The organic group from the organoboron reagent replaces the iodide on the palladium complex. wikipedia.org No change (Pd(II))
Reductive Elimination The two organic groups couple and are eliminated from the palladium, forming the final product. libretexts.org Pd(II) → Pd(0)

Recent studies have also explored the involvement of alternative palladium oxidation states, such as Pd(I) dimers, which can participate in novel catalytic cycles for reductive cross-couplings, particularly with aryl iodides. nih.govchemrxiv.org

Nucleophilic Aromatic Substitution Pathways (Addition-Elimination, Elimination-Addition)

While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SɴAr) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.comwikipedia.org The primary mechanism for SɴAr is the addition-elimination pathway.

Addition-Elimination (SɴAr): This two-step mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the ipso carbon). uomustansiriyah.edu.iq This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which is a key feature of this pathway. wikipedia.orglibretexts.org In the second, typically fast step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. chemistrysteps.combyjus.com

Elimination-Addition (Benzyne Mechanism): In the absence of activating groups and in the presence of a very strong base (like sodium amide), aryl halides can undergo substitution via an elimination-addition mechanism. chemistrysteps.combyjus.com This pathway involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and the halide from adjacent carbons. The nucleophile then adds to one of the carbons of the benzyne triple bond, followed by protonation to give the substitution product. byjus.com This mechanism is less likely for this compound under typical SɴAr conditions due to the lack of strong activation and the use of moderately strong nucleophiles.

Role of Hypervalent Iodine Intermediates

Hypervalent iodine compounds are known to play a crucial role as reagents and intermediates in a plethora of organic reactions. In the context of reactions involving aryl iodides such as this compound, hypervalent iodine species can be formed in situ or used as external reagents to facilitate unique transformations. These intermediates are characterized by an iodine atom in a higher oxidation state (+3 or +5), making them highly electrophilic and excellent leaving groups.

In reactions where this compound participates, a hypervalent iodine(III) intermediate could be generated through oxidation of the iodide functionality. This transformation can be achieved using various oxidizing agents. Once formed, this hypervalent iodine center can act as a potent electrophile, activating the molecule for subsequent nucleophilic attack or rearrangement.

For instance, in intramolecular cyclization reactions, the hypervalent iodine intermediate can facilitate the formation of new heterocyclic structures. The general mechanism often involves the initial formation of an iodonium (B1229267) ion, which then undergoes intramolecular attack by a nucleophilic moiety, in this case, potentially the azide group or a derivative thereof. The reaction pathway is significantly influenced by the nature of the ligands on the hypervalent iodine and the reaction conditions.

While direct evidence for hypervalent iodine intermediates in reactions of this compound is scarce in the literature, the known reactivity patterns of similar compounds strongly suggest their potential involvement in mediating complex chemical transformations.

Influence of Substituents and Steric Effects on Reaction Pathways

The reaction pathways of this compound are significantly governed by the electronic and steric properties of its three substituents: the azido (B1232118) (-N₃), iodo (-I), and methyl (-CH₃) groups.

The azido group is a versatile functional group. It can act as a masked amino group, a 1,3-dipole in cycloaddition reactions, or a source of a highly reactive nitrene upon thermal or photochemical decomposition. The position of the azido group ortho to the iodine atom can favor intramolecular reactions.

The iodo group is a heavy halogen atom with a relatively weak carbon-iodine bond, making it a good leaving group in nucleophilic substitution reactions. Its ability to be oxidized to form hypervalent iodine species, as discussed previously, is a key aspect of its reactivity.

The methyl group is an electron-donating group through hyperconjugation and induction. Its presence on the aromatic ring can influence the electron density of the ring and the reactivity of the other substituents. For example, it can affect the rate and regioselectivity of electrophilic aromatic substitution reactions.

Steric effects also play a critical role. The proximity of the azido and iodo groups in the ortho positions can lead to steric hindrance, which may influence the preferred conformation of the molecule and the accessibility of the reactive centers to incoming reagents. This steric crowding can either hinder or, in some cases, promote specific reaction pathways. For instance, steric strain can be a driving force for certain intramolecular cyclizations.

The interplay of these electronic and steric factors determines the ultimate outcome of a reaction involving this compound. For example, in a potential intramolecular cyclization, the electron-donating nature of the methyl group could enhance the nucleophilicity of the aromatic ring, while the steric hindrance between the ortho-azido and iodo groups might influence the geometry of the transition state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of computational chemistry, frequently employed to investigate the electronic structure and reactivity of organic molecules. fu-berlin.deresearchgate.net For a novel or specialized compound like 2-Azido-4-iodo-1-methylbenzene (B6202918), DFT could provide significant insights.

Elucidation of Transition States and Energy Barriers

A significant application of DFT is mapping reaction pathways by locating transition states and calculating their associated energy barriers. fu-berlin.debeilstein-journals.org This is particularly relevant for reactions involving the azide (B81097) group, such as 1,3-dipolar cycloadditions or thermal decomposition to form nitrenes. Calculating the activation energy for these processes provides a quantitative measure of reaction feasibility. beilstein-journals.org While the principles of using DFT for such elucidations are well-established, specific studies detailing the transition states and energy barriers for reactions involving this compound are not documented in the available research.

Regioselectivity Predictions in Cycloadditions and Substitutions

The 1,3-dipolar cycloaddition between an azide and an alkyne is a fundamental reaction for synthesizing triazoles. nih.govresearchgate.net When using an unsymmetrical alkyne, two different regioisomers (1,4- and 1,5-disubstituted) can be formed. DFT is a powerful tool to predict the regioselectivity by comparing the activation energies of the transition states leading to each isomer. researchgate.netnih.gov Analysis of local reactivity indices, such as Fukui functions or Parr functions, can also predict the most favorable orientation of the reactants. cuny.edu Despite the utility of these methods, specific DFT-based predictions on the regioselectivity of this compound in cycloaddition reactions have not been published.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to understand its conformational dynamics, interactions with solvents, or behavior within a larger system, such as a biological membrane or a material matrix. A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity, which can include chemical reactivity. To build a QSAR model for reactivity trends, one would need a dataset of related azido (B1232118) compounds with experimentally measured reaction rates. Molecular descriptors would then be calculated for each compound, and a mathematical model would be developed to correlate these descriptors with reactivity. Such a study would allow for the prediction of the reactivity of this compound based on its structure. Currently, no specific QSAR studies focusing on the reactivity trends of this compound or closely related analogues are available in the literature. researchgate.net

Advanced Synthetic Applications and Research Tools

Building Blocks for Complex Molecular Architectures

The structure of 2-Azido-4-iodo-1-methylbenzene (B6202918) makes it an ideal building block for constructing complex organic molecules. The aryl iodide and azide (B81097) groups serve as handles for a variety of coupling and cycloaddition reactions, respectively. This dual functionality allows for the stepwise and controlled introduction of different molecular fragments.

Aryl iodides are common precursors in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of intricate molecular skeletons. nih.gov For instance, the iodo group can be coupled with a terminal alkyne (Sonogashira reaction) to introduce new carbon frameworks. nih.gov

Simultaneously, the azide group is stable under many of these coupling conditions, reserving it for later transformations. The azide is most notably used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This reaction is highly efficient and biocompatible, allowing for the facile connection of the benzene (B151609) core to other molecules, including biomolecules or reporter tags. nih.govcymitquimica.com This orthogonal reactivity is invaluable in multistep syntheses where precise control over bond formation is critical. researchgate.netd-nb.info

Functional Group Applicable Reactions Purpose in Synthesis
4-IodoSonogashira, Suzuki, Heck, Stille, Buchwald-HartwigCarbon-carbon or carbon-heteroatom bond formation to build the molecular backbone.
2-AzidoAzide-Alkyne Cycloaddition ("Click Chemistry"), Staudinger LigationIntroduction of functional tags, linking to other molecules, or formation of nitrogen-containing heterocycles.

Development of Chemical Probes and Tags

The unique combination of photoreactive and bioorthogonal functionalities in this compound makes it a valuable precursor for a range of chemical probes used to investigate biological systems.

The aryl azide group is a classic photoreactive moiety used in photoaffinity labeling (PAL). nih.govnih.gov PAL is a powerful technique to identify and map the binding sites of ligands within biological macromolecules like proteins. nih.govmdpi.com Upon irradiation with UV light, the azide group in a molecule derived from this compound loses a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov This nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable, covalent linkage between the probe and its target biomolecule. nih.govnih.gov This allows for the permanent "tagging" of interacting partners, which can then be identified using downstream analytical techniques. nih.gov

Table 1: Key Features of Aryl Azides in Photoaffinity Labeling

Feature Description
Photoreactivity Forms a highly reactive nitrene upon UV irradiation.
Covalent Bond Formation The nitrene intermediate irreversibly cross-links the probe to its target. nih.gov

| Target Identification | Enables the capture and subsequent identification of transient or weak binding interactions. mdpi.com |

The azide functionality is central to the creation of fluorogenic probes for biological imaging. nih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific target. The azide group can be used in bioorthogonal reactions, such as the Staudinger ligation or azide-alkyne cycloadditions, to label biomolecules that have been metabolically engineered to contain a complementary functional group (e.g., a phosphine (B1218219) or an alkyne). nih.gov In a fluorogenic system, the azide can act as a fluorescence quencher. When the azide reacts to form a triazole, for example, this quenching effect is removed, leading to a significant increase in fluorescence and allowing for the visualization of the target molecule with high signal-to-background contrast. nih.gov

The presence of an aryl iodide in this compound makes it a prime candidate for radiochemical synthesis, particularly for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The iodine atom can be readily exchanged with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131 for SPECT imaging, or Iodine-124 for PET imaging.

This radioiodination is typically achieved via electrophilic or nucleophilic substitution reactions on an activated precursor, such as a trialkylstannyl or boronic ester derivative, which can be synthesized from the parent aryl iodide. The resulting radiolabeled molecule can be attached to a targeting vector (e.g., a peptide or antibody) via its other functional handles, like the azide group, to create a probe that can visualize specific biological processes or targets in vivo. nih.gov

Table 2: Radioisotopes of Iodine for Molecular Imaging

Isotope Imaging Modality Common Application
Iodine-123 (¹²³I) SPECT Diagnostic imaging
Iodine-125 (¹²⁵I) Autoradiography, pre-clinical SPECT Research, in vitro assays dtu.dk
Iodine-131 (¹³¹I) SPECT / Radiotherapy Theranostics

| Iodine-124 (¹²⁴I) | PET | High-resolution diagnostic imaging |

Precursors for Polymeric Materials and Surface Functionalization in Materials Science Research

In materials science, aryl azides serve as effective agents for modifying the surfaces of polymers and other materials. nih.govnih.gov When a surface is coated or treated with a derivative of this compound and then exposed to heat or UV light, the azide group decomposes to the reactive nitrene. This nitrene can then form covalent bonds with the polymer chains at the material's surface by inserting into C-H bonds. nih.gov

This photochemical grafting process provides a powerful method for permanently altering the surface properties of a material. nih.gov For example, it can be used to attach biomolecules to create biocompatible surfaces for medical implants, to graft hydrophilic or hydrophobic polymers to control wettability, or to immobilize catalysts. mdpi.comcea.fr The iodo group can be further functionalized before or after the surface attachment, adding another layer of versatility for creating multifunctional materials. nih.gov

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the molecular structure of "2-Azido-4-iodo-1-methylbenzene" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For ¹H NMR of "this compound," the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the azido (B1232118) and iodo substituents, as well as the electron-donating methyl group. The protons on the benzene (B151609) ring would likely appear as multiplets or distinct doublets and singlets, depending on their coupling with neighboring protons. The methyl group protons would typically appear as a singlet in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the iodine would be significantly shifted, while the carbons attached to the azido and methyl groups would also show characteristic shifts. The methyl carbon would appear at the high-field end of the spectrum.

No specific experimental NMR data for "this compound" is publicly available in the searched scientific literature. The expected spectral characteristics are based on general principles of NMR spectroscopy and data for analogous compounds.

Infrared (IR) Spectroscopy for Azide (B81097) and Iodide Identification

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. For "this compound," the most characteristic absorption band would be due to the asymmetric stretching vibration of the azide (N₃) group. This typically appears as a strong and sharp band in the region of 2100-2160 cm⁻¹. The presence of the carbon-iodine (C-I) bond can also be observed in the far-infrared region, typically between 500 and 600 cm⁻¹, although this region can be complex. Other bands corresponding to C-H stretching of the aromatic and methyl groups, as well as aromatic C=C stretching, would also be present.

Specific experimental IR spectra for "this compound" are not readily found in the surveyed literature. The identification of functional groups is based on established correlation tables for IR spectroscopy.

Mass Spectrometry (MS, HRMS, LC/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For "this compound," the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₇H₆IN₃).

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for aryl azides involve the loss of a nitrogen molecule (N₂) to form a nitrene intermediate, which can then undergo further rearrangements. The presence of iodine would also lead to characteristic isotopic patterns.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the presence of "this compound" in a reaction mixture.

Predicted mass spectrometry data for "this compound" (C₇H₆IN₃) includes a monoisotopic mass of 258.96063 Da. rsc.org

AdductPredicted m/z
[M+H]⁺259.96791
[M+Na]⁺281.94985
[M-H]⁻257.95335
[M]⁺258.96008

Table based on predicted data from PubChem CID 57987549. rsc.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a reaction.

Gas Chromatography (GC)

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "this compound," being a relatively small organic molecule, could potentially be analyzed by GC, provided it does not decompose at the temperatures required for volatilization in the injector and column. The choice of a suitable stationary phase in the GC column would be critical for achieving good separation from other components in a mixture.

There is no specific information available in the searched literature regarding the GC analysis of "this compound."

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of organic compounds. For "this compound," reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), allowing for its identification and quantification.

No specific HPLC methods for the analysis of "this compound" were found in the available literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of reactions involving This compound (B6202918). Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of products.

General Procedure and Visualization:

A common method for visualizing organic azides on a TLC plate involves a two-step chemical staining process, as direct visualization under UV light can sometimes be inefficient for non-conjugated azides. uw.edu.plsemanticscholar.orgresearchgate.net A typical protocol is as follows:

Elution: A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel TLC plate and developed using a suitable solvent system. The choice of eluent is critical and needs to be determined empirically to achieve good separation between the starting material (this compound), intermediates, and the desired product. A common starting point for developing a solvent system for aryl azides is a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate.

Reduction: After development and drying, the TLC plate is dipped into a solution of triphenylphosphine (B44618) (PPh₃) in a solvent like dichloromethane. The triphenylphosphine selectively reduces the azide group to the corresponding amine. uw.edu.plresearchgate.net

Staining: The plate is then dried to remove the solvent and subsequently dipped into a ninhydrin (B49086) solution (typically in ethanol (B145695) or butanol with a small amount of acetic acid). uw.edu.plresearchgate.net

Visualization: Gentle heating of the plate will reveal the presence of the amine as a colored spot, typically purple or brown, due to the reaction with ninhydrin. uw.edu.plresearchgate.net

This method allows for the clear differentiation of the azide-containing starting material from the amine product. The sensitivity of this technique is generally high, with the ability to detect quantities as low as 0.025 mg per spot. uw.edu.pl

An alternative staining method is based on the "click chemistry" reaction, where a reagent containing a terminal alkyne and a fluorescent tag reacts with the azide on the TLC plate in the presence of a copper(I) catalyst to yield a fluorescent triazole, which can be visualized under UV light. rsc.org

Data Interpretation in a Hypothetical Reaction:

To illustrate the application of TLC in monitoring a reaction, consider the conversion of this compound to a triazole derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Time PointSpot 1 (Starting Material)Spot 2 (Product)Observations
t = 0 minProminent spotNo spotOnly the starting material is present.
t = 30 minDecreased intensityFaint spot appearsThe reaction has started, and the product is forming.
t = 60 minFaint spotIncreased intensityThe reaction is progressing well.
t = 120 minNo spotProminent spotThe starting material has been completely consumed.

This table is interactive. Users can hover over the data points for more information.

Electrochemical Methods for Reactivity Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties and reactivity of this compound. CV can be used to determine the reduction and oxidation potentials of the molecule, which are related to its electronic structure and can help in predicting its behavior in electron transfer reactions.

Aryl azides are known to be electrochemically active and can be reduced to the corresponding amines. orientjchem.org The presence of an iodo substituent on the aromatic ring introduces another redox-active site, as the carbon-iodine bond can also be electrochemically cleaved.

Hypothetical Cyclic Voltammogram of this compound:

A cyclic voltammogram of this compound in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) with a supporting electrolyte would be expected to exhibit distinct reduction peaks.

Reduction of the Azide Group: The azide functionality is expected to undergo an irreversible reduction at a negative potential to yield the corresponding amine and dinitrogen. This process typically involves the transfer of two electrons and two protons.

Reduction of the Aryl Iodide: The carbon-iodine bond is also susceptible to electrochemical reduction, leading to its cleavage and the formation of a deiodinated product. This reduction usually occurs at a less negative potential compared to the C-Br or C-Cl bonds.

Table of Expected Redox Potentials:

Functional GroupExpected Redox ProcessPlausible Potential Range (vs. Ag/AgCl)Notes
Azide (-N₃)Irreversible Reduction-1.5 V to -2.5 VYields the corresponding amine.
Aryl Iodide (-I)Irreversible Reduction-1.0 V to -2.0 VResults in C-I bond cleavage.

This table is interactive and provides a general range for educational purposes. Actual potentials are highly dependent on experimental conditions.

The precise potentials for these processes would be influenced by the electronic effects of the methyl group and the interplay between the azide and iodo substituents. The electron-donating nature of the methyl group might make the reduction slightly more difficult (shifting the potentials to more negative values).

Thermal Behavior Analysis in Relation to Synthesis and Processing

The thermal stability of this compound is a critical consideration for its safe synthesis, handling, and storage. Aryl azides are energetic compounds that can decompose exothermically upon heating, often with the liberation of nitrogen gas to form highly reactive nitrene intermediates. The presence of an iodo substituent can also influence the thermal decomposition pathway.

Expected Thermal Decomposition Pathways:

Nitrene Formation: The primary thermal decomposition pathway for aryl azides is the loss of dinitrogen (N₂) to form an aryl nitrene. This process is highly exothermic. The resulting nitrene is a highly reactive intermediate that can undergo various subsequent reactions, such as insertion into C-H bonds, dimerization to form azo compounds, or cyclization if a suitable ortho substituent is present.

C-I Bond Cleavage: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can cleave at elevated temperatures to form an aryl radical and an iodine radical. reddit.comacs.org This radical pathway can lead to a different set of decomposition products.

The thermal decomposition of this compound is likely to be a complex process involving a competition between these two pathways. The onset of decomposition is a key parameter that can be determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Hypothetical Thermal Analysis Data:

Analytical TechniqueParameterExpected ObservationImplication
DSC Onset Temperature150-200 °CIndicates the start of exothermic decomposition.
Peak Exotherm>200 °CCorresponds to the maximum rate of decomposition.
TGA Initial Weight Loss~150-200 °CCorresponds to the loss of N₂ from the azide group.
Subsequent Weight Loss>200 °CMay correspond to the loss of iodine or other fragments.

This interactive table presents hypothetical data based on the known behavior of similar compounds. Actual values may vary.

The thermal decomposition of ortho-substituted phenyl azides has been studied, and the nature of the substituent can significantly influence the decomposition temperature and the subsequent reactions of the nitrene intermediate. researchgate.net For instance, the presence of an ortho-substituent can facilitate intramolecular cyclization reactions.

Given the energetic nature of the azide group and the potential for rapid decomposition, it is crucial to handle this compound with appropriate safety precautions, including avoiding high temperatures, friction, and shock.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry. Future research on 2-Azido-4-iodo-1-methylbenzene (B6202918) will undoubtedly seek more sustainable synthesis routes for both the parent compound and its derivatives.

Traditional syntheses of aryl azides often involve diazotization of anilines with sodium nitrite (B80452) under strongly acidic conditions, followed by substitution with sodium azide (B81097). researchgate.net These methods can generate hazardous intermediates and acidic waste streams. Greener alternatives are an active area of investigation. rsc.org

One-Pot Syntheses: Developing one-pot procedures that start from more benign precursors, such as arylhydrazines or even nitroarenes, could significantly improve the environmental footprint. researchgate.netacs.org A metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine has been developed, which could be adapted. acs.org

Aqueous Synthesis: Shifting reactions to aqueous media is a core goal of green chemistry. Methods for synthesizing aromatic azides from arenediazonium tosylates in water at room temperature have been reported and represent a promising, safer alternative to conventional diazonium salts. organic-chemistry.org

Catalyst Reduction: Minimizing or eliminating the use of heavy metal catalysts is another key objective. This could involve using more abundant and less toxic metals like iron or developing metal-free catalytic systems. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry offers a paradigm shift for the synthesis and manipulation of energetic intermediates like organic azides. cam.ac.uk The small reactor volumes and excellent heat transfer in flow systems mitigate the safety risks associated with the accumulation of potentially explosive compounds. rsc.orgsemanticscholar.org

Future research directions will involve:

On-Demand Generation: Developing a continuous flow process for the safe and efficient synthesis of this compound. nih.gov The azide could be generated in situ and immediately used in a subsequent telescoped reaction step without isolation, minimizing handling and risk. beilstein-journals.org

Multi-Step Automated Synthesis: Coupling multiple flow reactors to perform sequential functionalizations. For instance, the output from a flow reactor synthesizing the target compound could be directly fed into a second reactor containing an immobilized copper catalyst for a click reaction, followed by a third reactor with a palladium-based packed-bed for a cross-coupling reaction. semanticscholar.org This automated approach enhances reproducibility, reduces manual labor, and allows for rapid library synthesis. researchgate.net

Interactive Table: Comparison of Batch vs. Flow Synthesis for Azido-Aryl Halides

ParameterBatch SynthesisFlow Synthesis
SafetyHigher risk due to accumulation of potentially explosive azide intermediates.Significantly improved safety; small quantities of energetic species are generated and consumed continuously. cam.ac.uk
Heat TransferOften inefficient, leading to potential thermal runaways.Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control.
ScalabilityScaling up can be problematic and hazardous.Easily scalable by extending the operation time ("scaling out"). beilstein-journals.org
Process ControlLimited control over mixing and reaction time distribution.Precise control over residence time, stoichiometry, and temperature. beilstein-journals.org
AutomationDifficult to automate multi-step sequences.Well-suited for automated and telescoped multi-step reactions. semanticscholar.org

Development of Novel Catalytic Systems for Azido-Iodoaryl Transformations

The development of new catalysts is central to unlocking the full synthetic potential of this compound. Research will focus on catalysts that offer higher activity, broader substrate scope, and enhanced functional group tolerance, particularly the mutual tolerance of the azide and the C-I bond.

Advanced Palladium Systems: While palladium is the workhorse for aryl iodide coupling, catalyst poisoning or deactivation can occur. Future systems may involve novel biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands that create more stable and active catalysts capable of operating at room temperature. mit.eduresearchgate.net

Economical Copper and Gold Catalysis: Copper catalysis is well-established for both azide-alkyne cycloadditions and Ullmann-type couplings of aryl iodides. nih.govrsc.orgresearchgate.net Developing a single, tunable copper-based catalytic system that can selectively mediate either transformation based on ligands or additives is a significant goal. Furthermore, gold-catalyzed C-S coupling of aryl iodides has been demonstrated, suggesting potential for other gold-catalyzed transformations. acs.org

Heterogeneous and Recyclable Catalysts: To improve sustainability, research into heterogeneous catalysts, such as polymer-supported or magnetic nanoparticle-supported copper or palladium species, will be crucial. researchgate.net These catalysts can be easily removed from the reaction mixture and recycled, reducing waste and cost.

Interactive Table: Emerging Catalytic Systems for Aryl-Iodo and Aryl-Azido Bonds

TransformationCatalyst TypeFuture Research Focus
C-I Cross-CouplingPalladium, Copper, Gold, NickelLow-temperature activity, azide tolerance, ligand design for selectivity, recyclable heterogeneous catalysts. nih.govacs.org
Azide CycloadditionCopper(I), RutheniumTolerance of aryl halides, development of catalysts for regioselective synthesis of substituted triazoles.
Nitrene Transfer/InsertionRhodium, Iron, IridiumCatalytic C-H amination/insertion reactions, controlling selectivity in intramolecular cyclizations. acs.org

Exploration of New Reactivity Modalities for Both Functional Groups

Beyond their classical roles, both the iodo and azido (B1232118) groups possess latent reactivity that is ripe for exploration. Future research will aim to unlock these novel transformation pathways to access unprecedented molecular structures.

Hypervalent Iodine Chemistry: The aryl iodide can serve as a precursor to hypervalent iodine(III) reagents. nih.gov Instead of using the C–I bond in transition-metal catalysis, it could be oxidized in situ to an iodonium (B1229267) salt or a related hypervalent species. These reagents can act as powerful electrophiles and oxidants, enabling a host of metal-free transformations, including arylations of nucleophiles and oxidative cyclizations. on24.combeilstein-journals.org This modality offers a completely orthogonal reactivity profile to traditional cross-coupling. nih.gov

Aryl Nitrene Insertions: The azide group is a well-known precursor to highly reactive aryl nitrene intermediates upon thermal or photochemical activation. beilstein-journals.orgproquest.com While often challenging to control, modern catalytic methods involving rhodium and iridium complexes are enabling the productive use of nitrenes in C-H amination and insertion reactions. acs.org For a substrate like this compound, intramolecular C-H amination could lead to the formation of novel heterocyclic ring systems, a powerful strategy for building molecular complexity. purdue.edu The reaction of triplet aryl nitrenes with molecular oxygen to form nitro compounds also presents an alternative reactivity pathway. rsc.org

By pursuing these future research directions, the scientific community can elevate this compound from a simple bifunctional building block to a versatile platform for innovation in sustainable synthesis, automated chemistry, catalysis, and the discovery of novel chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Azido-4-iodo-1-methylbenzene, and how can reaction conditions be tailored to maximize yield?

  • Methodology :

  • Diazotization and Azide Introduction : Start with 2-amino-4-iodo-1-methylbenzene. Use sodium nitrite in acidic media (e.g., HCl) to form the diazonium intermediate, followed by sodium azide substitution. Monitor temperature (0–5°C) to avoid side reactions like decomposition .
  • Iodination : If starting from non-iodinated precursors, employ electrophilic iodination (e.g., I₂ with HNO₃ or HIO₄ as oxidizing agents). Optimize stoichiometry to prevent over-iodination.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral artifacts be mitigated?

  • Techniques :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methyl (δ ~2.3 ppm) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons.
  • IR : The azide group (N₃⁻) shows a sharp peak at ~2100–2200 cm⁻¹. Ensure sample dryness to avoid overlapping O-H stretches.
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ (expected m/z ~289.97). Use isotopic patterns to confirm iodine presence .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

  • Stability Analysis :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) with periodic HPLC sampling. Degradation products (e.g., triazoles from cyclization) indicate temperature sensitivity.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic decomposition. UV-Vis spectroscopy monitors azide degradation (λmax ~250–300 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Huisgen cycloadditions, and how can computational modeling refine predictions?

  • Mechanistic Study :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states. Compare activation energies for triazole formation at iodine-adjacent vs. methyl-adjacent positions.
  • Experimental Validation : Perform kinetic studies with substituted alkynes (e.g., phenylacetylene vs. propargyl alcohol). Monitor reaction progress via in-situ IR .

Q. How can contradictory data in kinetic studies of this compound’s reactivity be resolved through multivariate experimental design?

  • Resolution Strategies :

  • Factorial Design : Vary temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst loadings (Cu(I) vs. Ru(II)). Analyze interactions using ANOVA.
  • Cross-Validation : Replicate experiments in triplicate with blinded sample coding to minimize bias. Compare with analogous compounds (e.g., 1-azido-4-chloro-2-methylbenzene) to isolate iodine’s electronic effects .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

  • Crystallography :

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane. Iodine’s heavy atom effect enhances X-ray diffraction contrast.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine structures with SHELXL, accounting for disorder in the azide group .

Data Contradiction and Analysis

Q. When divergent NMR spectra are reported for this compound, what steps validate spectral assignments and identify impurities?

  • Troubleshooting :

  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted amine precursors) to the NMR tube. Observe peak enhancement.
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous peaks with specific protons/carbons. Compare with literature data for analogous azides .

Q. How do solvent effects explain discrepancies in the compound’s reactivity across published studies?

  • Solvent Screening :

  • Dielectric Constant Impact : Test reactions in solvents with varying polarity (ε: pentane = 1.8, DMF = 37). Correlate reaction rates with Kamlet-Taft parameters.
  • Coordination Effects : In polar aprotic solvents (e.g., DMSO), iodine may act as a Lewis acid, accelerating azide-alkyne cycloaddition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.